molecular formula C16H11NO5 B11964914 3,4-Methylenedioxy-4'-nitrochalcone

3,4-Methylenedioxy-4'-nitrochalcone

Cat. No.: B11964914
M. Wt: 297.26 g/mol
InChI Key: FMNQGVMNCNMWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Methylenedioxy-4'-nitrochalcone is a chalcone derivative characterized by a 3,4-methylenedioxy (dioxolane ring) substituent on the A-ring and a 4'-nitro group on the B-ring. Chalcones, α,β-unsaturated ketones, are pivotal intermediates in flavonoid biosynthesis and exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The methylenedioxy group confers unique electronic and steric effects, while the nitro group enhances electrophilicity, influencing reactivity and bioactivity.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c18-14(12-3-5-13(6-4-12)17(19)20)7-1-11-2-8-15-16(9-11)22-10-21-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNQGVMNCNMWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Methylenedioxy-4’-nitrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3,4-methylenedioxybenzaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 3,4-Methylenedioxy-4’-nitrochalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-Methylenedioxy-4’-nitrochalcone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methylenedioxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.

Major Products Formed

    Oxidation: Epoxides or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and properties of 3,4-Methylenedioxy-4'-nitrochalcone and related compounds:

Compound Name Substituents (A-ring/B-ring) Molecular Formula Molecular Weight (g/mol) LogP Key Features
3,4-Methylenedioxy-4'-nitrochalcone 3,4-OCH₂O; 4'-NO₂ C₁₆H₁₁NO₅ 297.27 ~3.0* Enhanced electrophilicity, potential stability issues
2,4,6-Trimethoxy-4'-nitrochalcone (Ch-19) 2,4,6-OCH₃; 4'-NO₂ C₁₈H₁₇NO₆ 343.34 2.5–3.0 High anti-ESCC activity (IC₅₀: 4.97–56.39 µM)
trans-4-Methoxy-4'-nitrochalcone 4-OCH₃; 4'-NO₂ C₁₆H₁₃NO₄ 283.28 2.8 Crystalline stability, used in annulation reactions
4'-Hydroxy-3,4-methylenedioxychalcone 3,4-OCH₂O; 4'-OH C₁₆H₁₂O₄ 268.27 3.02 Lower reactivity due to hydroxyl group

*Estimated based on analogs.

Key Observations :

  • Electron-Withdrawing Effects : The 4'-nitro group in 3,4-Methylenedioxy-4'-nitrochalcone increases electrophilicity compared to hydroxyl or methoxy analogs, enhancing reactivity in cyclization or nucleophilic addition .
  • Steric Hindrance : The 3,4-methylenedioxy group creates a planar dioxolane ring, reducing steric bulk compared to ortho-methoxy substituents (e.g., 2'-methoxy analogs), which hinder cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.